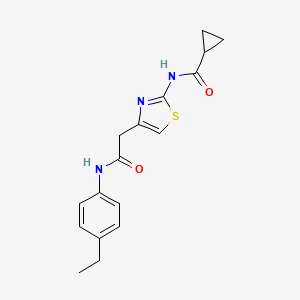

N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-11-3-7-13(8-4-11)18-15(21)9-14-10-23-17(19-14)20-16(22)12-5-6-12/h3-4,7-8,10,12H,2,5-6,9H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCOYEMNCUBWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Amino Group: The amino group is introduced by reacting the thiazole intermediate with 4-ethylphenylamine.

Formation of the Cyclopropane Carboxamide: The final step involves the reaction of the thiazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethyl group on the phenyl ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the field of medicinal chemistry. Its thiazole component is known for enhancing the pharmacological profile of various drugs.

1. Anticancer Activity:

Studies have shown that compounds containing thiazole derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, a case study demonstrated that similar thiazole-based compounds exhibited significant cytotoxicity against breast cancer cells, suggesting that N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide may have similar effects .

2. Antimicrobial Properties:

Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. In vitro studies indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. A notable case involved testing against Staphylococcus aureus and Escherichia coli, where significant inhibition was observed .

3. Neuroprotective Effects:

Recent investigations into neurodegenerative diseases suggest that thiazole-containing compounds may provide neuroprotective benefits. Research has indicated potential mechanisms involving the modulation of oxidative stress pathways and inflammation reduction, which are critical in conditions like Alzheimer's disease .

Therapeutic Potential

Given its diverse biological activities, N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide holds promise in several therapeutic areas:

1. Cancer Therapy:

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

2. Antibiotic Development:

With rising antibiotic resistance, exploring new antimicrobial agents from thiazole derivatives could be vital for future drug development.

3. Neurological Disorders:

The potential neuroprotective effects warrant further research into its application for treating neurodegenerative disorders.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profiles of compounds similar to N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide:

Mechanism of Action

The mechanism of action of N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane carboxamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its 4-ethylphenyl group and cyclopropanecarboxamide moiety. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Polar substituents (e.g., methoxyethoxy in Compound 44 ) may increase solubility but reduce CNS penetration. Halogenated derivatives (e.g., Compound 13 and the chlorobenzo[d]thiazole compound ) exhibit distinct electronic profiles, influencing receptor binding and metabolic stability.

Replacing thiazole with benzo[d]thiazole (as in ) alters aromatic stacking interactions, which could affect target affinity.

Spectroscopic Confirmation:

- IR/NMR Data :

- Cyclopropane protons: δ ~0.8–1.5 ppm (multiplet) in ¹H-NMR.

- Thiazole NH: δ ~11–12 ppm.

Pharmacological and Pharmacokinetic Insights

- The ethyl group may enhance blood-brain barrier penetration compared to polar substituents.

- Enzyme Inhibition : Thiazole-acetamide hybrids (e.g., Compound 13 ) show α-glucosidase inhibition, suggesting the target compound could be repurposed for metabolic disorders with structural optimization.

- Metabolic Stability : The cyclopropane ring’s rigidity may reduce oxidative metabolism, as seen in similar scaffolds .

Biological Activity

N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a cyclopropanecarboxamide group, and a substituted phenyl group. Its molecular formula is with a molecular weight of 468.6 g/mol. The structural characteristics of this compound are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O3S |

| Molecular Weight | 468.6 g/mol |

| CAS Number | 941891-91-4 |

The biological activity of N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring may facilitate binding to biological targets, while the cyclopropane carboxamide group enhances the compound’s specificity and affinity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide exhibit significant anticancer properties. For instance, thiosemicarbazones derived from related structures have shown potent cytotoxic effects against various tumor cell lines, including glioblastoma multiforme and breast adenocarcinoma.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic potential of thiosemicarbazones against brain and breast tumor cells in vitro. Results indicated that these compounds presented powerful cytotoxic and antiproliferative activities at low concentrations (nanomolar range), inducing apoptosis through mechanisms involving oxidative stress .

Antimicrobial Activity

In addition to its anticancer properties, N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has been explored for its antimicrobial effects. Thiazole derivatives are known for their broad-spectrum antimicrobial activity, which can be attributed to their ability to inhibit bacterial growth and replication.

Research Findings on Antimicrobial Activity

A study highlighted the synthesis of various thiazole derivatives, including those similar to our compound, which exhibited significant antibacterial properties against multiple strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, it is helpful to compare it with other related compounds:

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, and how can intermediates be characterized?

A common approach involves coupling cyclopropanecarboxamide with a thiazole precursor. For example, describes synthesizing analogous thiazol-2-yl cyclopropanecarboxamides via Suzuki-Miyaura cross-coupling using pinacolboronate intermediates and brominated aromatic substrates (e.g., bromopyridines) under palladium catalysis . Key intermediates should be characterized via -NMR (e.g., aromatic protons at δ 7.20–8.30 ppm, NH signals at δ 9.00–10.50 ppm) and -NMR (carbonyl carbons at δ 160–170 ppm, cyclopropane carbons at δ 10–25 ppm) . Low yields (e.g., 6–43% in ) highlight the need for optimization via solvent selection (e.g., ethanol or DMF) or catalyst tuning .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Core characterization includes:

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs. For example, highlights prion disease models for thiazole-carboxamide derivatives, suggesting in vitro protein misfolding assays (e.g., RT-QuIC) and in vivo murine models . Antitumor activity screening (e.g., MTT assays against cancer cell lines) could follow methods in , where quinazolinone-thioacetamide derivatives showed IC values <10 μM .

Advanced Research Questions

Q. How can low synthetic yields of this compound be addressed?

Low yields (e.g., 6% in ) may arise from steric hindrance at the thiazole-cyclopropane junction. Strategies include:

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- DFT calculations : Assess cyclopropane ring strain (bond angles ~60°) and electron density distribution at the amide carbonyl (e.g., LUMO localization) to predict nucleophilic attack sites .

- Molecular docking : Map interactions between the thiazole moiety and biological targets (e.g., prion proteins) using AutoDock Vina .

Q. How can contradictory spectral data (e.g., unexpected 13C^{13}C13C-NMR shifts) be resolved?

Unexpected shifts (e.g., cyclopropane carbons at δ 30 ppm instead of δ 10–25 ppm) may indicate conformational flexibility or impurities. Solutions include:

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Q. How can eco-friendly synthesis protocols be developed for this compound?

demonstrates green synthesis of carboxamide derivatives using ethanol as solvent and room-temperature stirring. Apply similar principles by:

Q. What methodologies assess the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.